Lipophilicity Comparison: Reduced clogP of 2-Chloro-6,7-dimethoxy-4-(piperazin-1-yl)quinazoline vs. Des-Chloro Analog (CAS 21584-72-5)
The target compound's predicted partition coefficient (clogP) is 0.78, as calculated by the ACD/Labs Percepta model . In contrast, the closest des-chloro analog, 6,7-dimethoxy-4-(piperazin-1-yl)quinazoline (CAS 21584-72-5), exhibits a higher clogP of 1.45 . This -0.67 log unit difference indicates that the 2-chloro substituent significantly increases polarity, which correlates with improved aqueous solubility and a distinct pharmacokinetic profile if the compound is used as a scaffold for lead optimization.
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 0.78 (ACD/Labs Percepta) |
| Comparator Or Baseline | 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline (CAS 21584-72-5): clogP = 1.45 |
| Quantified Difference | Δ clogP = -0.67 (target is more hydrophilic) |
| Conditions | In silico prediction; ACD/Labs Percepta PhysChem Module |
Why This Matters
This difference is critical for scientists selecting building blocks for parallel library synthesis where aqueous solubility and membrane permeability are key design parameters.
